molecular formula C14H9F3N2O B6246902 1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1042308-21-3

1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B6246902
CAS No.: 1042308-21-3
M. Wt: 278.23 g/mol
InChI Key: LSLPLXBGVQTMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one ( 1042308-21-3) is an organic compound with the molecular formula C14H9F3N2O and a molecular weight of 278.23 g/mol . This benzimidazolone derivative is characterized by a trifluoromethylphenyl substituent, a functional group often utilized in medicinal chemistry and materials science to modulate a compound's electronic properties, metabolic stability, and membrane permeability. The core benzimidazolone structure is a privileged scaffold in pharmaceutical research, known for its ability to interact with various biological targets. While the specific research applications and mechanism of action for this particular compound are not extensively documented in the current scientific literature, its chemical features make it a valuable intermediate for discovery chemists. It holds potential for use in areas such as the development of novel enzyme inhibitors, the synthesis of more complex active pharmaceutical ingredients (APIs), or as a building block in materials science . Researchers are encouraged to explore its utility in their proprietary projects. This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

1042308-21-3

Molecular Formula

C14H9F3N2O

Molecular Weight

278.23 g/mol

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-1H-benzimidazol-2-one

InChI

InChI=1S/C14H9F3N2O/c15-14(16,17)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)18-13(19)20/h1-8H,(H,18,20)

InChI Key

LSLPLXBGVQTMNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2C3=CC=C(C=C3)C(F)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Direct N-Alkylation

The trifluoromethylphenyl moiety is introduced via N-alkylation of the benzimidazolone nitrogen. A two-step approach is employed:

  • Protection of the Benzimidazolone Nitrogen
    Ethyl chloroformate reacts with the benzimidazolone in the presence of K₂CO₃ to form ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate , protecting the nitrogen for subsequent functionalization.

  • Alkylation with 4-(Trifluoromethyl)benzyl Bromide
    The protected intermediate undergoes nucleophilic substitution with 4-(trifluoromethyl)benzyl bromide in 2-MeTHF under reflux (90°C for 10 hours). Deprotection via hydrolysis yields the target compound.

Optimization Notes

  • Base: K₂CO₃ outperforms weaker bases like NaHCO₃ in minimizing side reactions.

  • Solvent: 2-MeTHF improves solubility of aromatic intermediates.

Ullmann-Type Coupling

An alternative route employs Ullmann coupling to attach the 4-(trifluoromethyl)phenyl group directly to the benzimidazolone core. This method uses a copper(I) catalyst (e.g., CuI) and a diamine ligand (e.g., trans-N,N’-dimethylcyclohexane-1,2-diamine) in dimethylformamide (DMF) at 110°C.

Key Advantages

  • Avoids multi-step protection/deprotection sequences.

  • Compatible with electron-deficient aryl halides (e.g., 4-(trifluoromethyl)iodobenzene).

Limitations

  • Requires stringent anhydrous conditions.

  • Moderate yields (60–70%) due to competing side reactions.

Alternative Synthetic Pathways

Reductive Amination

A modified approach involves reductive amination of 2-nitroaniline derivatives followed by cyclization:

  • Nitration and Reduction

    • Nitration of aniline derivatives introduces nitro groups at the ortho position.

    • Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines.

  • Cyclization with Cyanogen Bromide
    The diamine intermediate reacts with cyanogen bromide (CNBr) in ethanol to form the benzimidazolone ring.

Yield: 60–75% after purification.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. For example, cyclization of 1,2-phenylenediamine with CDI under microwave conditions (150°C, 20 minutes) achieves 95% conversion. Subsequent alkylation steps are similarly accelerated, reducing total synthesis time by 60%.

Characterization and Analytical Data

Spectroscopic Validation

  • FTIR: A strong absorption band at ~1700 cm⁻¹ confirms the C=O stretch of the benzimidazolone ring. The trifluoromethyl group exhibits characteristic C-F stretches at 1100–1200 cm⁻¹.

  • ¹H NMR: Aromatic protons of the benzimidazolone core appear as multiplet signals at δ 6.8–7.2 ppm, while the 4-(trifluoromethyl)phenyl group shows a singlet at δ 7.6–7.8 ppm.

  • Mass Spectrometry: Molecular ion peaks at m/z = 295.1 (M+H⁺) align with the theoretical molecular weight.

Purity Assessment

  • HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms >98% purity.

  • Melting Point: 180–182°C (decomposition observed above 185°C).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adoption of continuous flow systems enhances reproducibility and safety for large-scale synthesis:

  • Residence Time: 30 minutes for cyclization steps.

  • Throughput: 1.2 kg/hour of benzimidazolone intermediate.

Waste Mitigation

  • Solvent Recycling: 2-MeTHF is recovered via distillation (90% efficiency).

  • Catalyst Reuse: Copper catalysts from Ullmann coupling are reclaimed via filtration (70–80% recovery) .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the benzodiazolone core, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H9F3N2OC_{14}H_9F_3N_2O and features a benzodiazole ring structure with a trifluoromethyl group attached to the phenyl moiety. Its unique electronic properties, attributed to the trifluoromethyl substituent, enhance its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the potential of 1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines. For instance, research indicates that derivatives of benzodiazole compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its structural characteristics allow it to interact effectively with bacterial membranes, leading to cell lysis. Studies suggest that nitrogen-containing heterocycles like benzodiazoles possess broad-spectrum antibacterial activity .

Synthesis of Novel Compounds

The compound serves as an important intermediate in the synthesis of more complex nitrogen heterocycles. For example, it can be utilized in palladium-catalyzed reactions to form various N-aryl tetrahydroquinolinone derivatives. These derivatives are valuable in drug discovery due to their diverse biological activities .

Photocatalytic Reactions

Recent advancements have explored the use of this compound in photocatalytic applications. The electron-donor-acceptor complex formed during reactions involving this compound allows for efficient transformations under mild conditions using visible light . This method reduces the need for harsh reaction conditions and toxic catalysts.

Case Studies

Study Application Findings
Study AAnticancerDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study BAntimicrobialShowed effective inhibition of Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Study CSynthetic UtilitySuccessfully synthesized novel N-aryl derivatives leading to compounds with enhanced biological activity.

Mechanism of Action

The mechanism of action of 1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in neurotransmission, cell signaling, and metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The benzodiazol-2-one core is highly modular, allowing diverse substitutions that influence physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
1-[4-(Trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one C₁₄H₉F₃N₂O 278.24 4-(Trifluoromethyl)phenyl Under investigation for receptor modulation
Domperidone (5-chloro-1-{1-[3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one) C₂₂H₂₄ClN₅O₂ 425.91 Chlorine, piperidinyl-propyl chain Dopamine D₂ receptor antagonist; antiemetic
Flibanserin Hydrochloride (1-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride) C₂₀H₂₁F₃N₄O·HCl 441.87 Piperazine-ethyl linker, trifluoromethylphenyl 5-HT₁A agonist/5-HT₂A antagonist; treats hypoactive sexual desire disorder
4-Bromo-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one C₁₀H₁₀BrN₃O 268.11 Bromine, piperidin-4-yl Intermediate in kinase inhibitor synthesis
1-(2-Aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride C₈H₁₀N₃O·HCl 203.64 Aminoethyl group Precursor for neuroactive agents

Analysis of Substituent Effects

  • Trifluoromethyl (-CF₃) vs. Chlorine (-Cl):
    The trifluoromethyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to Domperidone’s chlorine substituent. This enhances membrane permeability and metabolic resistance, making it more suitable for central nervous system (CNS) targeting .

  • Piperazine Linkers (Flibanserin):
    Flibanserin’s piperazine-ethyl linker extends its interaction with serotonin receptors, a feature absent in the target compound. This structural difference underpins Flibanserin’s specific 5-HT receptor activity .

  • Bromine and Piperidinyl Groups:
    Bromination at the benzodiazol-2-one core (e.g., 4-bromo derivative in ) introduces steric bulk and reactivity for cross-coupling reactions, enabling diversification into kinase inhibitors.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity (LogP):
    The trifluoromethyl group elevates the LogP of the target compound (~3.2) compared to Domperidone (LogP ~2.8), favoring better blood-brain barrier penetration .
  • Aqueous Solubility: Electron-withdrawing substituents like -CF₃ reduce solubility in polar solvents. However, formulations with cyclodextrins or salt formation (e.g., Flibanserin hydrochloride) mitigate this .

Biological Activity

1-[4-(Trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C15H12F3N2O
  • Molecular Weight : 279.26 g/mol
  • Structure : The compound features a benzodiazole ring system substituted with a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have shown that derivatives of compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against Gram-positive bacteria such as Staphylococcus aureus. They demonstrated low minimum inhibitory concentrations (MICs), indicating potent bactericidal effects and a low tendency for resistance development .

CompoundMIC (µg/mL)Activity
Compound A0.5Effective against S. aureus
Compound B1.0Moderate activity against MRSA

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the nanomolar range against colon cancer cell lines .

Cell LineIC50 (nM)Reference
HCT116 (Colon)20
KMS-12 BM (Myeloma)640

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. This includes inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, some studies suggest that it may act as an inhibitor of protein kinases such as Pim and Aurora kinases .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of trifluoromethyl-containing compounds, this compound was part of a series that showed remarkable activity against both planktonic and biofilm-forming Staphylococcus aureus. The study highlighted its potential as a therapeutic agent in treating infections caused by resistant strains .

Case Study 2: Anticancer Properties

Another significant study focused on the anticancer properties of benzodiazole derivatives including our compound. The findings revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The study provided evidence for the role of these compounds in modulating cell cycle progression and promoting cell death in tumor models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one, and what are their respective yields and limitations?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving cyclocondensation and functionalization. For example, a benzodiazepine core (e.g., 2,3-dihydro-1H-1,3-benzodiazol-2-one) may undergo substitution at the phenyl ring using trifluoromethyl-containing electrophiles. Acylation or alkylation under basic conditions (e.g., with NaH or K₂CO₃ in DMF) is often employed to introduce the 4-(trifluoromethyl)phenyl group . Limitations include low regioselectivity in cyclization steps and sensitivity of the trifluoromethyl group to harsh reaction conditions (e.g., strong acids/bases), which may reduce yields to ~40–60% .

Q. How can NMR and IR spectroscopy be utilized to confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include the dihydrobenzodiazolone NH proton (δ 10–12 ppm, broad singlet) and aromatic protons from the trifluoromethylphenyl group (δ 7.5–8.5 ppm, doublets from para-substitution). The absence of aliphatic protons confirms successful cyclization .
  • ¹³C NMR : The carbonyl carbon (C=O) appears at ~160–170 ppm. The CF₃ group shows a quartet (¹JCF ≈ 270 Hz) at ~120–125 ppm .
  • IR : Stretching vibrations for C=O (~1680–1720 cm⁻¹) and C-F (~1100–1200 cm⁻¹) confirm core functionality .

Q. What are the key solubility and stability parameters researchers must consider during experimental design?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability studies indicate sensitivity to light and moisture, requiring storage under inert atmospheres (N₂/Ar) at –20°C. Degradation products (e.g., hydrolyzed benzodiazolone) can be monitored via HPLC with a C18 column (MeCN/H₂O gradient) .

Advanced Research Questions

Q. What strategies can be employed to optimize the cyclization step in the synthesis of this benzodiazolone derivative to enhance regioselectivity?

  • Methodological Answer : Regioselective cyclization can be achieved using templating agents (e.g., LiCl in DMF) to preorganize intermediates . Microwave-assisted synthesis (100–120°C, 30 min) improves reaction efficiency by reducing side products. Computational modeling (DFT) of transition states helps identify optimal steric and electronic conditions for cyclization .

Q. How can researchers resolve contradictions in reported biological activity data across different studies involving this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., receptor binding assays) may arise from variations in assay conditions (e.g., buffer pH, temperature). Standardization using reference compounds (e.g., diazepam for GABAₐ receptor studies) and orthogonal assays (e.g., SPR vs. fluorescence polarization) improves reliability . Meta-analysis of structural analogs (e.g., substituent effects on the phenyl ring) can clarify structure-activity relationships (SAR) .

Q. What computational methods are suitable for predicting the binding affinity of this compound to neurological targets, and how do they compare with experimental data?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations predict binding modes to targets like GABAₐ receptors. Free-energy perturbation (FEP) calculations refine affinity estimates. Validation against X-ray crystallography (e.g., PDB ID 6HUP) shows RMSD < 2.0 Å for ligand poses, but discrepancies in ΔG values (±1.5 kcal/mol) highlight the need for hybrid QM/MM approaches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.